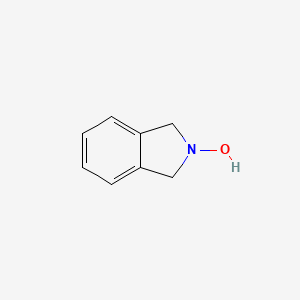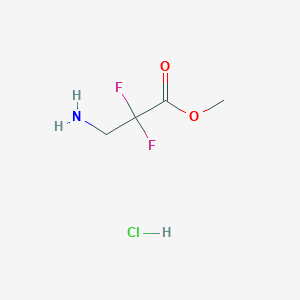
Pentanoic acid, 2-bromo-, (R)-
Vue d'ensemble
Description
Pentanoic acid, 2-bromo-, ®-, also known as ®-2-bromopentanoic acid, is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a bromine atom attached to the second carbon of the pentanoic acid chain. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The ®-designation indicates the specific stereoisomer of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanoic acid, 2-bromo-, ®- can be synthesized through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the bromination of carboxylic acids at the alpha position. The process typically includes the following steps:
Conversion to Acyl Bromide: The carboxylic acid is first converted to an acyl bromide using phosphorus tribromide (PBr3).
Keto-Enol Tautomerism: The acyl bromide undergoes keto-enol tautomerism.
Bromination: The enol form is then brominated using bromine (Br2).
Hydrolysis: Finally, the alpha-bromo acyl bromide is hydrolyzed to yield the alpha-bromo carboxylic acid.
Industrial Production Methods
Industrial production of ®-2-bromopentanoic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 2-bromo-, ®- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative reactions can further modify the carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Substituted pentanoic acids with various functional groups.
Reduction: 2-bromopentanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
Pentanoic acid, 2-bromo-, ®- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound can be used to study enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It is used in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industrial Applications: The compound can be used as a chemical modifier to enhance the properties of other organic molecules.
Mécanisme D'action
The mechanism of action of pentanoic acid, 2-bromo-, ®- involves its reactivity as a carboxylic acid and the presence of the bromine atom. The bromine atom makes the alpha carbon more electrophilic, facilitating nucleophilic substitution reactions. The carboxylic acid group can participate in various biochemical pathways, interacting with enzymes and other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobutanoic Acid: Similar structure but with a shorter carbon chain.
2-Bromohexanoic Acid: Similar structure but with a longer carbon chain.
2-Chloropentanoic Acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Pentanoic acid, 2-bromo-, ®- is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The ®-stereoisomer can have different biological activities and interactions compared to the (S)-stereoisomer or racemic mixtures.
Propriétés
IUPAC Name |
(2R)-2-bromopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFATTFQNRPXBQ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)



![4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B3266625.png)

